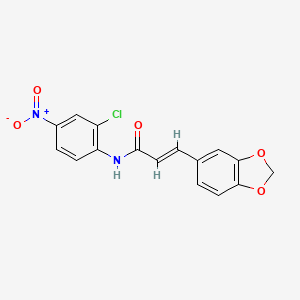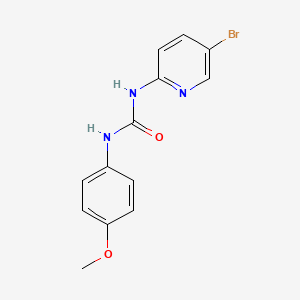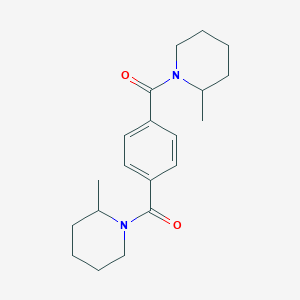![molecular formula C14H11N5O2 B5408396 6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE](/img/structure/B5408396.png)
6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines
準備方法
The synthesis of 6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of a base such as sodium methoxide in methanol. The reaction is typically carried out under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and acylating agents.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antifungal, anticancer, and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar compounds to 6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE include other pyrimido[5,4-e][1,2,4]triazines such as:
- 1-Ethyl-6-methyl-3-phenyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
- 1-Ethyl-6-methyl-3-thiophen-2-yl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties
特性
IUPAC Name |
6-methyl-3-[(E)-2-phenylethenyl]-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c1-19-13(20)11-12(16-14(19)21)18-17-10(15-11)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,18,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNKVICJQZYQM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methyl]-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408313.png)

![9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5408340.png)
![4-CHLORO-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5408341.png)

![4-{6-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5408351.png)
![2-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5408356.png)
![(5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5408357.png)
![N-(3-chloro-4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408363.png)
![1-[1-(2,5-Dimethylphenyl)ethyl]-3-(3-methoxyphenyl)urea](/img/structure/B5408371.png)
![2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5408377.png)
![4-tert-butyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408383.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5408386.png)

